![molecular formula C9H12N2O2 B1587029 2-ethoxy-N'-hydroxybenzenecarboximidamide CAS No. 879-57-2](/img/structure/B1587029.png)
2-ethoxy-N'-hydroxybenzenecarboximidamide
Overview
Description
2-ethoxy-N’-hydroxybenzenecarboximidamide is an organic compound with the molecular formula C9H12N2O2 . Its CAS number is 879-57-2 .
Molecular Structure Analysis
The InChI code for 2-ethoxy-N’-hydroxybenzenecarboximidamide is 1S/C9H12N2O2/c1-2-13-8-6-4-3-5-7(8)9(10)11-12/h3-6,9H,2,10H2,1H3 . This code represents the molecular structure of the compound.Scientific Research Applications
Synthesis of Heterocyclic Compounds
2-Ethoxy-N-hydroxybenzimidamide serves as a versatile building block in the synthesis of various heterocycles . These heterocycles include benzimidazoles, oxadiazoles, and triazoles, which are crucial in the development of pharmaceuticals and agrochemicals. The compound’s ability to undergo smooth conversion to different intermediates under mild conditions makes it valuable for constructing complex molecular architectures.
Drug Development
In the realm of drug development, 2-Ethoxy-N-hydroxybenzimidamide derivatives have been explored as prodrug candidates . These derivatives aim to improve cell permeability and oral bioavailability, which are critical factors in the effectiveness of therapeutic agents. The compound’s structural flexibility allows for the creation of novel inhibitors with potential applications in treating various diseases.
Coordination Chemistry
This compound acts as a key intermediate in the synthesis of amidines and metal ion chelating ligands . Its role in coordination chemistry is significant for creating complexes that can be used in catalysis, material science, and environmental applications such as water purification and pollution remediation.
Agricultural Chemistry
Although direct references to the use of 2-Ethoxy-N-hydroxybenzimidamide in agriculture were not found, its structural analogs and derivatives play a role in the synthesis of herbicides and pesticides . The compound’s potential for creating new chemical entities can lead to the development of more effective and environmentally friendly agrochemicals.
Material Science
The compound’s derivatives are being investigated for their potential in material science applications . This includes the development of new materials with specific optical, mechanical, or electrical properties that could be used in electronics, coatings, or as part of composite materials.
Environmental Applications
2-Ethoxy-N-hydroxybenzimidamide and its derivatives may find applications in environmental science, particularly in the synthesis of adsorbents for wastewater treatment . These adsorbents can help remove contaminants from water, contributing to cleaner and safer water sources.
Biochemistry Research
In biochemistry, 2-Ethoxy-N-hydroxybenzimidamide is used in the synthesis of cyclic pyrimidinones, which are novel inhibitors for enzymes like PDE5 . These inhibitors have implications in understanding cellular processes and developing treatments for conditions related to enzyme dysfunction.
Nanotechnology
While not directly linked to nanotechnology, the compound’s role in the synthesis of various intermediates suggests potential applications in creating nano-sized materials . These materials could be used in medical imaging, drug delivery systems, or as part of nanodevices.
Safety And Hazards
properties
IUPAC Name |
2-ethoxy-N'-hydroxybenzenecarboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-2-13-8-6-4-3-5-7(8)9(10)11-12/h3-6,12H,2H2,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOGRANBHYCXFRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C(=N/O)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N'-hydroxybenzenecarboximidamide | |
CAS RN |
879-57-2 | |
Record name | N′-Hydroxy-2-ethoxybenzenecarboximidamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=879-57-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-ethoxy-N-hydroxybenzenecarboximidamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.677 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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